molecular formula C24H21ClF3NO4S B1684584 BMS 299897 CAS No. 290315-45-6

BMS 299897

Cat. No.: B1684584
CAS No.: 290315-45-6
M. Wt: 511.9 g/mol
InChI Key: IZAOBRWCUGOKNH-OAHLLOKOSA-N
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Mechanism of Action

Target of Action

BMS 299897, also known as “BMS-299897”, “QK855F579S”, “Benzenebutanoic acid, 2-(1R)-1-[[(4-chlorophenyl)sulfonylamino]ethyl]-5-fluoro-”, “®-4-(2-(1-(4-chloro-N-(2,5-difluorophenyl)phenylsulfonamido)ethyl)-5-fluorophenyl)butanoic acid”, or “4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid”, is a sulfonamide γ-secretase inhibitor . Its primary target is the γ-secretase, an integral membrane protein complex that cleaves single-pass transmembrane proteins at residues within the transmembrane domain .

Mode of Action

This compound interacts with its target, the γ-secretase, and inhibits its activity. This inhibition results in a decrease in the production of Aβ peptides, with an IC50 of 7 nM for Aβ production inhibition in HEK293 cells stably overexpressing amyloid precursor protein (APP) .

Biochemical Pathways

The inhibition of γ-secretase by this compound affects the amyloidogenic pathway, which is involved in the formation of amyloid plaques, a characteristic feature of Alzheimer’s disease. By inhibiting γ-secretase, this compound prevents the cleavage of APP into Aβ peptides, thereby reducing the formation of these plaques .

Pharmacokinetics

It shows dose- and time-dependent reductions of amyloid β-peptide (Aβ) in brain, cerebrospinal fluid (CSF), and plasma in young transgenic mice .

Result of Action

The primary molecular effect of this compound is the reduction of Aβ peptide concentrations in the brain, CSF, and plasma . At the cellular level, this compound treatment reduces the portion of QD-BDNF signals moving in the retrograde direction with a concomitant increase in the portion of signals moving in the anterograde direction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy in reducing Aβ levels is dependent on the age of the organism, with less effectiveness observed in aged, plaque-bearing murine brain . Furthermore, long-term daily drug dosing can lead to increased drug metabolizing activity in mice, potentially affecting the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

BMS 299897 plays a significant role in biochemical reactions, particularly in the inhibition of γ-secretase . It has an IC50 of 7 nM for Aβ production inhibition in HEK293 cells stably overexpressing amyloid precursor protein (APP) . This compound was found to be 15-fold more effective at preventing the cleavage of APP than of Notch in vitro .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting γ-secretase, thereby reducing the production of Aβ, a peptide involved in the pathogenesis of Alzheimer’s disease . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with γ-secretase, leading to the inhibition of this enzyme . This results in a decrease in the production of Aβ, thereby potentially mitigating the symptoms of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound shows robust inhibition of Aβ production shortly after administration

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in Tg2576 mice, oral administration of this compound markedly reduced Abeta peptide concentrations in a dose-dependent manner .

Metabolic Pathways

The metabolism of this compound was investigated in human liver microsomes, in rat, dog, monkey and human hepatocytes, and in bile duct cannulated rats . Seven metabolites (M1-M7) were identified from in vitro and in vivo studies . These metabolites interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS 299897 involves multiple steps, starting with the preparation of key intermediates. The process typically includes sulfonation, halogenation, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-efficiency and safety. Quality control measures are stringent to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

BMS 299897 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted analogs. These derivatives are often studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

BMS 299897 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study sulfonamide chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Primarily researched for its potential in treating Alzheimer’s disease by inhibiting amyloid-beta production.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BMS 299897 is unique due to its high selectivity for γ-secretase and its ability to inhibit amyloid-beta production without affecting Notch signaling, a pathway crucial for cellular differentiation and development. This selectivity reduces potential side effects and makes this compound a promising candidate for therapeutic development .

If you have any further questions or need more details, feel free to ask!

Properties

IUPAC Name

4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClF3NO4S/c1-15(21-11-7-18(26)13-16(21)3-2-4-24(30)31)29(23-14-19(27)8-12-22(23)28)34(32,33)20-9-5-17(25)6-10-20/h5-15H,2-4H2,1H3,(H,30,31)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAOBRWCUGOKNH-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)CCCC(=O)O)N(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)CCCC(=O)O)N(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460039
Record name BMS 299897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290315-45-6
Record name BMS-299897
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290315456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS 299897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 290315-45-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BMS-299897
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK855F579S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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